molecular formula C42H90O2P2 B6309855 Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide CAS No. 100786-00-3

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide

Cat. No.: B6309855
CAS No.: 100786-00-3
M. Wt: 689.1 g/mol
InChI Key: XCKPOSFWUCCSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are organophosphorus compounds with the chemical formulas C18H39OP and C24H51OP, respectively. These compounds are known for their use as extraction agents and stabilizers in various chemical processes. They are characterized by their high lipophilicity and ability to act as Lewis bases due to the partial negative charge on the oxygen atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are typically synthesized through the oxidation of their corresponding phosphines. For example, tri-n-octylphosphine oxide is prepared by oxidizing tri-n-octylphosphine, which is produced by the alkylation of phosphorus trichloride . The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.

Industrial Production Methods

In industrial settings, the production of these compounds involves large-scale oxidation reactions. The process is optimized to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agent, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide undergo various chemical reactions, including:

    Oxidation: These compounds can be further oxidized to form higher oxidation state products.

    Reduction: They can be reduced back to their corresponding phosphines.

    Substitution: The phosphine oxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction produces the corresponding phosphines .

Scientific Research Applications

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide have a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are unique due to their specific alkyl chain lengths, which confer distinct solubility and lipophilicity properties. These characteristics make them particularly suitable for certain extraction and stabilization applications where other phosphine oxides may not be as effective .

Properties

IUPAC Name

1-dihexylphosphorylhexane;1-dioctylphosphoryloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKPOSFWUCCSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H90O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.